molecular formula C12H14O5 B14216734 3-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol CAS No. 716343-76-9

3-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol

Katalognummer: B14216734
CAS-Nummer: 716343-76-9
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: FHTBHZMUOGZTQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol: is a chemical compound belonging to the benzodioxole family This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with methoxy groups and a propenol side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a series of reactions involving catechol and methanol in the presence of an acid catalyst.

    Substitution with Methoxy Groups: The benzodioxole ring is then substituted with methoxy groups using methyl iodide and a base such as potassium carbonate.

    Attachment of the Propenol Side Chain: The final step involves the attachment of the propenol side chain through a reaction with propenol and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of compounds with different functional groups replacing the methoxy groups.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Biological Studies: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine:

    Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism by which 3-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with receptors on cell surfaces, triggering specific cellular responses. The pathways involved in these interactions are often related to signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

  • 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
  • 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • **3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-ch

Eigenschaften

CAS-Nummer

716343-76-9

Molekularformel

C12H14O5

Molekulargewicht

238.24 g/mol

IUPAC-Name

3-(4,6-dimethoxy-1,3-benzodioxol-5-yl)prop-2-en-1-ol

InChI

InChI=1S/C12H14O5/c1-14-9-6-10-12(17-7-16-10)11(15-2)8(9)4-3-5-13/h3-4,6,13H,5,7H2,1-2H3

InChI-Schlüssel

FHTBHZMUOGZTQL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C2C(=C1)OCO2)OC)C=CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.